Cas no 874-14-6 (1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
874-14-6 structure
Productnaam:1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS-nummer:874-14-6
MF:C6H8N2O2
MW:140.139921188354
MDL:MFCD00038065
CID:40140
PubChem ID:24861711

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Dimethyluracil
    • Dimethyluracil
    • 1,3-dimethyl-2,4-pyrimidinedione
    • 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
    • 1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE
    • 1,3-dimethylpyrimidine-2,4-dione
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione
    • 2,4-Dihydroxy-1,3-dimethylpyrimidine
    • 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Uracil, 1,3-dimethyl- (7CI, 8CI)
    • 1,3-Dimethyl-1H,3H-pyrimidine-2,4-dione
    • N,N′-Dimethyluracil
    • N1,N3-Dimethyluracil
    • NSC 401858
    • NSC-401858
    • EINECS 212-856-4
    • SCHEMBL100263
    • AB00987308-01
    • Uracil, 1,3-dimethyl-
    • SB57736
    • AC-3081
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione #
    • Z221425992
    • HY-W008343
    • CHEBI:74763
    • BDBM50106397
    • 874-14-6
    • AB-323/25048172
    • FT-0601295
    • NS00039191
    • BN3V9WZ8FN
    • 1, 3-dimethyl-2,4(1H,3H)-Pyrimidinedione
    • CS-W008343
    • CHEMBL11470
    • N,N'-Dimethyluracil
    • 1,3-Dimethyluracil, 99%
    • AB7083
    • EN300-26213
    • MFCD00038065
    • AMY4131
    • STR09109
    • 1,3-dimethyl uracil
    • NSC401858
    • D0808
    • PS-4503
    • InChI=1/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H
    • 2,3H)-Pyrimidinedione, 1,3-dimethyl-
    • 1,3-dimethylpyrimidine-2,4(1H,3H)-dione
    • s6050
    • AKOS000269729
    • SY003787
    • W-104025
    • Q27144888
    • DTXSID0061244
    • 1ST2624
    • pyrimidine, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
    • DB-005065
    • STK386910
    • Uracil, 1,3-dimethyl-(8CI)
    • DTXCID7048584
    • MDL: MFCD00038065
    • Inchi: 1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3
    • InChI-sleutel: JSDBKAHWADVXFU-UHFFFAOYSA-N
    • LACHT: O=C1N(C)C(=O)N(C)C=C1
    • BRN: 124074

Berekende eigenschappen

  • Exacte massa: 140.05900
  • Monoisotopische massa: 140.059
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 40.6A^2
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.2850 (rough estimate)
  • Smeltpunt: 122.0 to 128.0 deg-C
  • Kookpunt: 208.4°C at 760 mmHg
  • Vlampunt: 84.3℃
  • Brekindex: 1.5010 (estimate)
  • Waterverdelingscoëfficiënt: almost transparency
  • PSA: 44.00000
  • LogboekP: -0.91600
  • Oplosbaarheid: Not determined

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Beveiligingsinformatie

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Douanegegevens

  • HS-CODE:2933599090
  • Douanegegevens:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-26213-0.05g
1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
874-14-6 95%
0.05g
$19.0 2024-06-18
Key Organics Ltd
PS-4503-20MG
1,3-Dimethyluracil
874-14-6 >95%
20mg
£76.00 2023-04-19
eNovation Chemicals LLC
D402972-200g
1,3-Dimethyluracil
874-14-6 97%
200g
$220 2024-06-05
TRC
D480353-10g
1,3-Dimethyluracil
874-14-6
10g
75.00 2021-08-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
349801-5G
1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
874-14-6
5g
¥398.78 2023-12-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0808-1G
1,3-Dimethyluracil
874-14-6 >98.0%(GC)
1g
¥80.00 2024-04-15
Apollo Scientific
OR27441-5g
1,3-Dimethyluracil
874-14-6
5g
£15.00 2024-08-03
TRC
D480353-2.5g
1,3-Dimethyluracil
874-14-6
2.5g
$ 65.00 2022-06-05
ChemScence
CS-W008343-500g
1,3-Dimethyluracil
874-14-6 99.98%
500g
$245.0 2022-04-26
Apollo Scientific
OR27441-25g
1,3-Dimethyluracil
874-14-6
25g
£17.00 2024-08-03

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Propanal Catalysts: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  10 min, rt
Referentie
C-C bond formation at C-5 position of dimethyluracil derivatives using SmI2
Youn, So Won, Bulletin of the Korean Chemical Society, 2004, 25(11), 1631-1632

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Dimethylformamide dimethyl acetal
Referentie
Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines. Synthesis of heterocyclic compounds using 1,3-dimethyluracil and 1,3-dimethyl-5-azauracil as synthons
Chu, Chung K.; Suh, Jungjin, Nucleic Acid Chem., 1991, 4, 19-23

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ;  5 min, rt
1.2 Solvents: Water ;  35 min, 130 °C
Referentie
Q-Tube-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water
Scimmi, Cecilia; Cardinali, Margherita; Abenante, Laura; Amatista, Marina; Nacca, Francesca Giulia; et al, Chemistry (Basel, 2021, 3(4), 1126-1137

Synthetic Routes 4

Reactievoorwaarden
1.1 15 min
Referentie
Double Chapman rearrangement of 2,4-dialkoxypyrimidines: a new facile synthesis of 1,3-dialkylpyrimidinediones
Ramana, M. M. V.; Pawar, Sanjay C., World Journal of Pharmaceutical Research, 2015, 4(5), 1105-1113

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Dimethylformamide dimethyl acetal
Referentie
Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines. Synthesis of heterocyclic compounds using 1,3-dimethyluracil and 1,3-dimethyl-5-azauracil as synthons
Chu, Chung K.; Suh, Jungjin, Nucleic Acid Chem., 1991, 4, 19-23

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium hydroxide Solvents: Water ;  6 h, rt
Referentie
Tetra-n-butylammonium hydroxide: an efficient catalyst for N-alkylation of pyrimidines and purines
Zhang, Zhi-li; Zhou, Shou-xin; Wang, Xiao-wei; Wang, Hong-tao; Chen, Yan-li; et al, Chemical Research in Chinese Universities, 2006, 22(4), 451-454

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1)
Referentie
The efficiency of diphenylalkylsulfonium salts as alkylating agents
Badet, Bernard; Julia, Marc; Lefebvre, Christian, Bulletin de la Societe Chimique de France, 1984, 431, 431-4

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referentie
Dehydrogenation, oxidative denitration and ring contraction of N,N-dimethyl-5-nitrouracil by a Bacillus nitroreductase Nfr-A1
Cortial, Sylvie; Chaignon, Philippe; Sergent, Didier; Dezard, Sophie; Ouazzani, Jamal, Journal of Molecular Catalysis B: Enzymatic, 2012, 76, 1-8

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate ,  Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  10 min, rt
Referentie
Photocatalytic Systems with Flavinium Salts: From Photolyase Models to Synthetic Tool for Cyclobutane Ring Opening
Hartman, Tomas; Cibulka, Radek, Organic Letters, 2016, 18(15), 3710-3713

Synthetic Routes 10

Reactievoorwaarden
Referentie
Copper-Catalyzed Intermolecular C-H Amination of (Hetero)arenes via Transient Unsymmetrical λ3-Iodanes
Sokolovs, Igors; Lubriks, Dmitrijs; Suna, Edgars, Journal of the American Chemical Society, 2014, 136(19), 6920-6928

Synthetic Routes 11

Reactievoorwaarden
Referentie
Indirect C-H Azidation of Heterocycles via Copper-Catalyzed Regioselective Fragmentation of Unsymmetrical λ3-Iodanes
Lubriks, Dmitrijs; Sokolovs, Igors; Suna, Edgars, Journal of the American Chemical Society, 2012, 134(37), 15436-15442

Synthetic Routes 12

Reactievoorwaarden
Referentie
Effect of the 6-Methyl Group on Peroxyl Radical Trapping by 5-Hydroxyand 5-Amino- Derivatives of 1,3-Dimethyluracil
Grabovskiy, Stanislav A.; Antipin, Arcadiy V.; Grabovskaya, Yulia S.; Andriayshina, Nadezhda M.; Akchurina, Oksana V.; et al, Letters in Organic Chemistry, 2017, 14(1), 24-32

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Dimethyl carbonate ,  18-Crown-6 Solvents: Dimethylformamide
Referentie
Reactions with dimethyl carbonate. 5. Methylation of the pyrimidine bases of nucleic acids
Jansen in de Wal, Helmut; Lissel, Manfred, Zeitschrift fuer Naturforschung, 1989, 44(7), 863-5

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Reductive Cleavage of Heteroaryl C-Halogen Bonds by Iodotrimethylsilane. Facile and Regioselective Dechlorination of Antibiotic Pyrrolnitrin
Sako, Magoichi; Kihara, Toshiyuki; Okada, Katsuyuki; Ohtani, Yasujiro; Kawamoto, Hiromi, Journal of Organic Chemistry, 2001, 66(10), 3610-3612

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: 9,10-Dicyanoanthracene Solvents: Acetonitrile ;  10 h
Referentie
Exploration of photochemical reactions of N-trimethylsilylmethyl-substituted uracil, pyridone, and pyrrolidone derivatives
Cho, Dae Won; Lee, Chan Woo; Park, Jong Gu; Oh, Sun Wha; Sung, Nam Kyoung; et al, Photochemical & Photobiological Sciences, 2011, 10(7), 1169-1180

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt; 1 h, rt
Referentie
Transfer Hydrogenation as a Redox Process in Nucleotides
Achrainer, Florian; Emel'yanenko, Vladimir N.; Tantawy, Waled; Verevkin, Sergey P.; Zipse, Hendrik, Journal of Physical Chemistry B, 2014, 118(35), 10426-10429

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Oxygen ,  Ozone Solvents: Acetic acid
Referentie
Ozonization of thio- and azauracils
Matsui, Masaki; Kamiya, Kazusaki; Kawamura, Shigeo; Shibata, Katsuyoshi; Muramatsu, Hiroshige, Bulletin of the Chemical Society of Japan, 1989, 62(9), 2939-41

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium fluoride Solvents: 1,2-Dimethoxyethane ;  30 min, rt
Referentie
Synthesis of uracil derivatives by oxidation of Fischer tungsten-carbene uracil complexes
Della Sala, Giorgio; Artillo, Antonietta; Ricart, Susagna; Spinella, Aldo, Journal of Organometallic Chemistry, 2007, 692(8), 1623-1627

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Raw materials

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:874-14-6)1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
A842132
Zuiverheid:99%/99%
Hoeveelheid:500g/1kg
Prijs ($):220.0/374.0